Ceftriaxone sodium hydrate
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Overview
Description
Ceftriaxone sodium hydrate is a broad-spectrum third-generation cephalosporin antibiotic. It is widely used for the treatment of bacterial infections in various parts of the body, including the respiratory tract, skin, soft tissue, and urinary tract . This compound is known for its long half-life and high penetration into the meninges, eyes, and inner ear .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ceftriaxone sodium hydrate is synthesized through a series of chemical reactions involving the formation of the cephalosporin core structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The crystallization process is crucial for obtaining the desired hydrate form, and quality control measures are implemented to maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Ceftriaxone sodium hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium halides, which can influence the stability and degradation of the compound . Reaction conditions such as temperature, pH, and the presence of catalysts play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of various degradation products, while substitution reactions can result in modified cephalosporin derivatives .
Scientific Research Applications
Ceftriaxone sodium hydrate has a wide range of scientific research applications, including:
Mechanism of Action
Ceftriaxone sodium hydrate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis . The compound is particularly effective against gram-negative bacteria due to its ability to penetrate the outer membrane .
Comparison with Similar Compounds
Ceftriaxone sodium hydrate is part of the cephalosporin class of antibiotics, which includes other compounds such as cefotaxime, ceftazidime, and cefepime . Compared to these similar compounds, this compound has a longer half-life and better penetration into certain tissues, making it a preferred choice for treating severe infections . Additionally, its broad-spectrum activity and relatively low toxicity profile contribute to its widespread use .
List of Similar Compounds
- Cefotaxime
- Ceftazidime
- Cefepime
- Cefuroxime
- Cefixime
This compound stands out due to its unique pharmacokinetic properties and broad-spectrum activity, making it a valuable tool in the fight against bacterial infections.
Properties
Molecular Formula |
C18H22N8Na2O10S3 |
---|---|
Molecular Weight |
652.6 g/mol |
IUPAC Name |
disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;trihydrate |
InChI |
InChI=1S/C18H18N8O7S3.2Na.3H2O/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;;;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;;3*1H2/q;2*+1;;;/p-2/b24-8-;;;;;/t9-,15-;;;;;/m1...../s1 |
InChI Key |
XMCDZRXQAGFWAK-PMCOHIMVSA-L |
Isomeric SMILES |
CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].O.O.O.[Na+].[Na+] |
Canonical SMILES |
CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
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